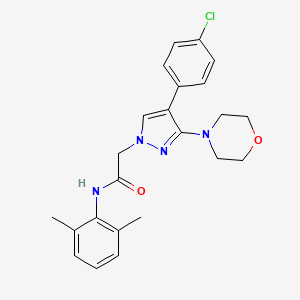
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its unique structural features contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H25ClN4O3, and it has a molecular weight of 440.9 g/mol. The compound features a pyrazole ring, a morpholino group, and various aromatic substituents, which enhance its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN4O3 |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 1286706-03-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways related to cell growth and apoptosis.
- DNA/RNA Interaction : It may also affect gene expression by interacting with DNA or RNA, leading to altered protein synthesis.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The presence of the morpholino group enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- HT29 (human colorectal adenocarcinoma)
The compound demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin, indicating its potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated a significant reduction in pro-inflammatory cytokines in treated cell cultures compared to controls.
-
Anticancer Efficacy :
- In vitro studies showed that the compound inhibited cell proliferation in A431 and HT29 cells with IC50 values around 15 µM and 20 µM respectively. This suggests strong potential for development as an anticancer therapeutic.
-
Mechanistic Insights :
- Molecular docking studies revealed that the compound binds effectively to COX enzymes, suggesting a competitive inhibition mechanism. This binding affinity correlates with its observed biological activities.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-16-4-3-5-17(2)22(16)25-21(29)15-28-14-20(18-6-8-19(24)9-7-18)23(26-28)27-10-12-30-13-11-27/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFHYGIZUDFVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














